REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][C:14]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:20][CH:19]=2)([OH:17])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO>[CH2:25]([O:24][C:21]1[CH:22]=[CH:23][C:18]([C:14]2([OH:17])[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]2)=[CH:19][CH:20]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]
|
Name
|
1-benzyloxycarbonyl-4-(4-hexyloxyphenyl)-4-hydroxypiperidine
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(O)C1=CC=C(C=C1)OCCCCCC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 6 hours under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry 10% palladium on carbon (0.7 g)
|
Type
|
FILTRATION
|
Details
|
The palladium on carbon was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)C1(CCNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |